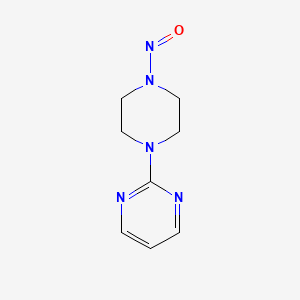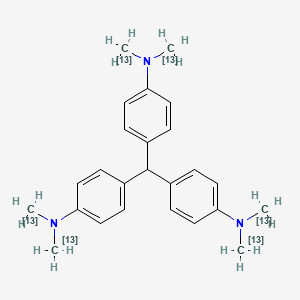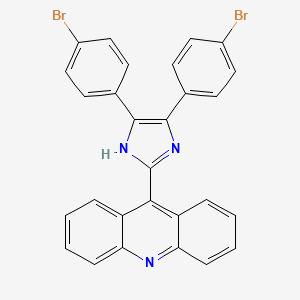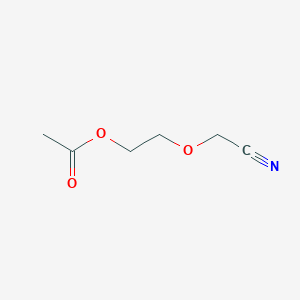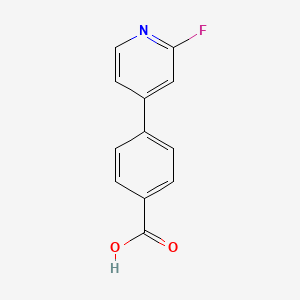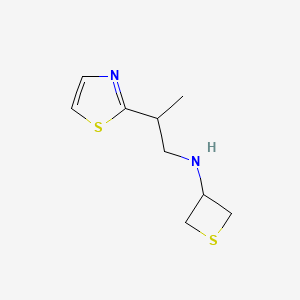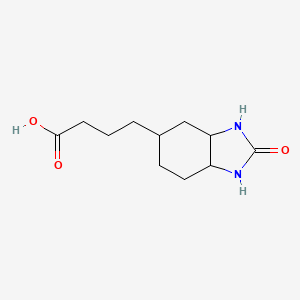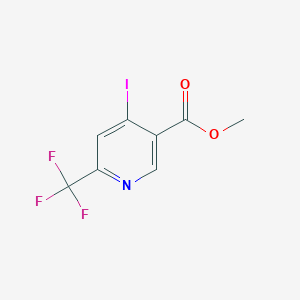
Methyl 4-iodo-6-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of nicotinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-6-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as Methyl 6-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process may involve the following steps:
Iodination: The precursor compound is treated with iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyridine ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-iodo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Methyl 4-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-iodo-6-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Methyl 4-iodo-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 4-chloro-6-(trifluoromethyl)nicotinate: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity.
Methyl 4-bromo-6-(trifluoromethyl)nicotinate: Contains a bromine atom, which can influence its chemical properties and reactivity.
Methyl 6-(trifluoromethyl)nicotinate:
The uniqueness of this compound lies in the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5F3INO2 |
|---|---|
Peso molecular |
331.03 g/mol |
Nombre IUPAC |
methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)4-3-13-6(2-5(4)12)8(9,10)11/h2-3H,1H3 |
Clave InChI |
XSCACBWPAUYXSX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
